Fluorescein colchicine

Catalog No.
S616731
CAS No.
66091-34-7
M.F
C41H34N2O10S
M. Wt
746.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorescein colchicine

CAS Number

66091-34-7

Product Name

Fluorescein colchicine

IUPAC Name

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)thiourea

Molecular Formula

C41H34N2O10S

Molecular Weight

746.8 g/mol

InChI

InChI=1S/C41H34N2O10S/c1-48-32-14-9-24-25(19-31(32)46)30(13-5-20-15-35(49-2)37(50-3)38(51-4)36(20)24)43-40(54)42-21-6-10-27-26(16-21)39(47)53-41(27)28-11-7-22(44)17-33(28)52-34-18-23(45)8-12-29(34)41/h6-12,14-19,30,44-45H,5,13H2,1-4H3,(H2,42,43,54)

InChI Key

DQCILGJBPWFBHI-UHFFFAOYSA-N

SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O

Synonyms

fluorescein colchicine

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O

The exact mass of the compound Colchicine fluorescein is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Fluoresceins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fluorescein colchicine is a fluorescent derivative of the microtubule-depolymerizing agent colchicine. It is designed to function as a probe for studying the colchicine-binding site on tubulin, a critical target in cancer research and cell biology [REFS-1, REFS-2]. By covalently linking a fluorescein moiety to a colchicine precursor, this compound enables fluorescence-based detection methods for tubulin localization and, more specifically, for assays involving competitive binding at the colchicine site [3]. While it retains the fundamental biological activity of its parent compound, its utility and interpretation require an understanding of how the fluorescent tag modifies its binding properties and experimental handling [4].

Substituting this compound with unlabeled colchicine is not viable for fluorescence-based applications, as the fluorophore is essential for detection. More importantly, Fluorescein colchicine is not directly interchangeable with other fluorescent tubulin probes, such as those based on paclitaxel or alternative dyes like BODIPY. Paclitaxel-based probes target a different binding site on assembled microtubules, whereas Fluorescein colchicine specifically targets the colchicine-binding site on tubulin dimers [1]. Furthermore, compared to newer BODIPY-colchicine derivatives, Fluorescein colchicine exhibits distinct handling properties, including pH sensitivity and faster photobleaching, that make it suitable for specific endpoint assays rather than long-term live-cell imaging [2]. Its unique property of fluorescence quenching upon binding makes it a specialized tool for competitive displacement assays, a function not shared by all other fluorescent colchicine analogs [3].

Altered Binding Affinity Compared to Unlabeled Colchicine

The addition of the fluorescein moiety significantly alters the binding affinity for tubulin compared to the parent compound. While unlabeled colchicine binds to tubulin with high affinity, reflected by a dissociation constant (Kd) of approximately 0.31 µM (derived from Ka of 3.2 µM⁻¹) [1], studies on fluorescein-colchicine derivatives report a much weaker binding, with Kd values in the range of 22 µM to 57 µM [REFS-2, REFS-3]. This represents a nearly 70- to 180-fold reduction in binding affinity.

Evidence DimensionBinding Affinity to Tubulin (Kd)
Target Compound Data~22 µM - 57 µM
Comparator Or BaselineUnlabeled Colchicine: ~0.31 µM
Quantified Difference~70- to 180-fold weaker affinity than unlabeled colchicine
ConditionsIn vitro binding assays with purified tubulin at 37°C.

A buyer must account for the lower affinity by using higher concentrations to saturate the binding site, which impacts experimental cost and the potential for off-target effects.

Fluorescence Quenching Enables Competitive Binding Assays

Unlike a simple reporter that fluoresces upon binding, Fluorescein colchicine's fluorescence is strongly quenched when it occupies the authentic colchicine-binding site on tubulin [1]. This characteristic is a key functional feature, not a limitation. It forms the basis of displacement assays where the presence of an unlabeled competitor prevents Fluorescein colchicine from binding, thereby preventing fluorescence quenching and resulting in a measurable increase in signal. This enables the quantification of the binding affinity of unlabeled test compounds.

Evidence DimensionFluorescence Behavior upon Binding to Colchicine Site
Target Compound DataFluorescence is strongly quenched
Comparator Or BaselineTypical fluorescent probes: Fluorescence increases or is maintained upon binding
Quantified DifferenceQualitative functional inversion (signal loss vs. signal gain)
ConditionsIn vitro spectrofluorometry experiments with purified tubulin.

This compound is procured not just to visualize tubulin, but as a specific tool to screen for and characterize unlabeled compounds that target the colchicine site.

Defined Handling Limitations Compared to Modern Fluorophores

While effective for its designed purpose, Fluorescein colchicine has known operational limitations compared to newer-generation probes. Research aimed at developing improved probes explicitly identifies the fluorescein conjugate as being 'sensitive to photo-bleaching, highly pH sensitive, and has limited cellular permeability' [1]. These properties make it less suitable for long-term or time-lapse live-cell imaging experiments where photostability and robust cell entry are critical. In contrast, probes using BODIPY dyes were developed to overcome these specific handling and processability issues [1].

Evidence DimensionProbe Stability and Usability
Target Compound DataSensitive to photobleaching, pH sensitive, limited cell permeability
Comparator Or BaselineBODIPY-labeled colchicine: Developed specifically for improved stability and permeability
Quantified DifferenceQualitative difference in suitability for demanding imaging applications
ConditionsContext of developing probes for long-term live-cell fluorescence microscopy.

This evidence guides procurement towards the correct application, positioning Fluorescein colchicine for endpoint assays or competitive binding assays, while steering users requiring high photostability towards alternative probes.

Screening for Novel Colchicine-Site Inhibitors

This compound is the right choice for competitive displacement assays to identify and quantify the binding of new, unlabeled small molecules to the colchicine site on tubulin. The fluorescence quenching mechanism provides a clear signal response as the probe is displaced by a test compound, making it suitable for medium- to high-throughput screening campaigns in drug discovery [1].

Affinity Determination using Separation Techniques

Fluorescein colchicine serves as a validated affinity probe in advanced analytical methods like Affinity Probe Capillary Electrophoresis (APCE). In this context, it enables the precise determination of dissociation constants (Kd) for new antimitotic compounds by measuring the ratio of free versus tubulin-bound probe in the presence of a competitor [2].

Endpoint Analysis of Microtubule Disruption

For studies requiring a fluorescent confirmation of microtubule network disruption in fixed cells, this probe is a viable option. Its use is supported by early studies demonstrating its biological activity is comparable to unlabeled colchicine for mitotic arrest [3]. This application is most appropriate where the known limitations in photostability and permeability are not critical factors, such as in single-timepoint, fixed-cell immunofluorescence-style workflows.

XLogP3

4.5

Dates

Last modified: 04-14-2024

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